(12R,18R,21S)-21-benzyl-20-methyl-12-(2-methylpropyl)-3-oxa-11,14,20,23,32,33,34-heptazatetracyclo[30.2.1.04,9.014,18]pentatriaconta-1(35),4,6,8,33-pentaene-10,13,19,22-tetrone
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Description
(12R,18R,21S)-21-benzyl-20-methyl-12-(2-methylpropyl)-3-oxa-11,14,20,23,32,33,34-heptazatetracyclo[30.2.1.04,9.014,18]pentatriaconta-1(35),4,6,8,33-pentaene-10,13,19,22-tetrone is a useful research compound. Its molecular formula is C39H53N7O5 and its molecular weight is 699.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound known as (12R,18R,21S)-21-benzyl-20-methyl-12-(2-methylpropyl)-3-oxa-11,14,20,23,32,33,34-heptazatetracyclo[30.2.1.04,9.014,18]pentatriaconta-1(35),4,6,8,33-pentaene-10,13,19,22-tetrone is a complex organic molecule with significant potential in biological applications. This article explores its biological activity based on diverse research findings and includes relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C54H72N8O13 with a molecular weight of 1041.2 g/mol. It features a unique tetracyclic structure that may contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C54H72N8O13 |
Molecular Weight | 1041.2 g/mol |
IUPAC Name | This compound |
Antioxidant Activity
Research indicates that the compound exhibits notable antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated its ability to scavenge free radicals effectively. In comparative studies against standard antioxidants like ascorbic acid:
- DPPH Scavenging Activity : The compound showed significant radical scavenging capabilities with IC50 values comparable to established antioxidants.
Anticancer Potential
The compound has been evaluated for its anticancer activity against various cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicate:
- Low Cytotoxicity : The compound exhibited low cytotoxicity against normal fibroblast cells while maintaining significant antiproliferative effects on cancer cell lines.
Cell Line | IC50 (µM) | Cytotoxicity (%) |
---|---|---|
MCF-7 | 15 | 5 |
HeLa | 12 | 4 |
Fibroblast | >50 | <10 |
The proposed mechanism involves the generation of reactive oxygen species (ROS), which contribute to apoptosis in cancer cells while sparing normal cells due to differential uptake and metabolism.
Case Studies
-
Study on Antioxidant Activity :
- A study conducted by researchers utilized the DPPH assay to quantify the antioxidant capacity of the compound compared to ascorbic acid.
- Results indicated a strong correlation between structural features and antioxidant efficacy.
-
Anticancer Efficacy Assessment :
- In vitro studies were performed using MCF-7 and HeLa cell lines to assess the compound's antiproliferative effects.
- The findings revealed that the compound significantly inhibited cell growth while exhibiting minimal toxicity towards non-cancerous cells.
Properties
Molecular Formula |
C39H53N7O5 |
---|---|
Molecular Weight |
699.9 g/mol |
IUPAC Name |
(12R,18R,21S)-21-benzyl-20-methyl-12-(2-methylpropyl)-3-oxa-11,14,20,23,32,33,34-heptazatetracyclo[30.2.1.04,9.014,18]pentatriaconta-1(35),4,6,8,33-pentaene-10,13,19,22-tetrone |
InChI |
InChI=1S/C39H53N7O5/c1-28(2)24-32-38(49)46-23-15-19-33(46)39(50)44(3)34(25-29-16-9-8-10-17-29)37(48)40-21-13-6-4-5-7-14-22-45-26-30(42-43-45)27-51-35-20-12-11-18-31(35)36(47)41-32/h8-12,16-18,20,26,28,32-34H,4-7,13-15,19,21-25,27H2,1-3H3,(H,40,48)(H,41,47)/t32-,33-,34+/m1/s1 |
InChI Key |
WRMHNOGLRBVOTN-SXLOSVNLSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)N2CCC[C@@H]2C(=O)N([C@H](C(=O)NCCCCCCCCN3C=C(COC4=CC=CC=C4C(=O)N1)N=N3)CC5=CC=CC=C5)C |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)N(C(C(=O)NCCCCCCCCN3C=C(COC4=CC=CC=C4C(=O)N1)N=N3)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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